molecular formula C7H7NO2 B12353955 6-methyl-3-methylidene-1H-pyridine-2,4-dione

6-methyl-3-methylidene-1H-pyridine-2,4-dione

Cat. No.: B12353955
M. Wt: 137.14 g/mol
InChI Key: FJIHTANORIPLMT-UHFFFAOYSA-N
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Description

6-methyl-3-methylidene-1H-pyridine-2,4-dione is a heterocyclic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-methylidene-1H-pyridine-2,4-dione can be achieved through various synthetic routes. One common method involves the condensation of 6-methyl-2-pyridone with formaldehyde under acidic conditions. The reaction typically proceeds as follows:

    Starting Materials: 6-methyl-2-pyridone and formaldehyde.

    Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.

    Procedure: The starting materials are mixed and heated under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same starting materials and reaction conditions but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-methylidene-1H-pyridine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.

    Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Pyridine derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced pyridine derivatives with hydrogenated functional groups.

    Substitution: Substituted pyridine derivatives with various functional groups attached to the pyridine ring.

Scientific Research Applications

6-methyl-3-methylidene-1H-pyridine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-methyl-3-methylidene-1H-pyridine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in DNA replication or repair, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-2-pyridone: A precursor in the synthesis of 6-methyl-3-methylidene-1H-pyridine-2,4-dione.

    Pyrano[2,3-d]pyrimidine-2,4-dione: A compound with a similar pyridine ring structure but different functional groups.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

6-methyl-3-methylidene-1H-pyridine-2,4-dione

InChI

InChI=1S/C7H7NO2/c1-4-3-6(9)5(2)7(10)8-4/h3H,2H2,1H3,(H,8,10)

InChI Key

FJIHTANORIPLMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=C)C(=O)N1

Origin of Product

United States

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